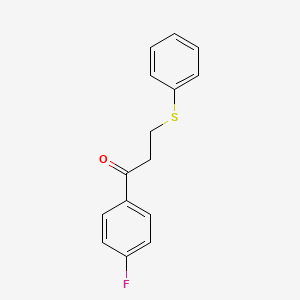

1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FOS/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGYIOZHOOHRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorophenyl group and a phenylsulfanyl moiety, which contribute to its unique chemical behavior. The presence of the fluorine atom enhances lipophilicity and may affect the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related chalcones have demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL . While specific data on 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one is limited, the structural similarities suggest potential antimicrobial activity.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro assays have shown that related compounds can induce apoptosis in cancer cells, possibly through the inhibition of specific enzymes involved in cell proliferation . The mechanism may involve the interaction with cellular signaling pathways that regulate apoptosis and cell cycle progression.

Enzyme Inhibition

1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. In studies involving structurally similar compounds, IC50 values for COX-2 inhibition ranged from 0.07 to 0.22 μM, indicating potent activity . This suggests that 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one may possess similar inhibitory effects, making it a candidate for further investigation in anti-inflammatory drug development.

The biological activity of 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, inhibiting their activity and thus altering metabolic pathways.

- Cellular Signaling Modulation : It could modulate signaling pathways that lead to cell growth inhibition or apoptosis in cancer cells.

- Antimicrobial Mechanism : Potential mechanisms include disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

Study on COX Inhibition

In a study assessing the COX inhibitory activities of various derivatives, several compounds similar to 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one were evaluated. The results indicated a strong selectivity for COX-2 over COX-1, with implications for reduced gastrointestinal side effects commonly associated with non-selective NSAIDs .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one | TBD | TBD |

| 3-(4-Methylsulfonylphenyl)-3-(phenylthio)propan-1-one | 0.07 | High |

| 3-(4-Dimethoxyphenyl)-3-(phenylthio)propan-1-one | 0.22 | Moderate |

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfanyl (-SPh) group undergoes controlled oxidation to form sulfoxides or sulfones, a characteristic reaction observed in related compounds .

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA | DCM, 0°C, 2 h | Sulfoxide derivative | 72% | |

| H₂O₂ (30%) | AcOH, 50°C, 4 h | Sulfone derivative | 68% |

Key Findings :

-

Oxidation selectivity depends on stoichiometry: 1 equivalent of mCPBA yields sulfoxides, while excess forms sulfones .

-

Sulfone derivatives show enhanced thermal stability compared to sulfanyl precursors.

Reduction Reactions

The ketone group is reducible to secondary alcohols under standard conditions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT, 1 h | 3-(Phenylsulfanyl)-1-(4-fluorophenyl)propan-1-ol | 85% | |

| LiAlH₄ | THF, reflux, 3 h | Same as above | 92% |

Mechanistic Insight :

-

NaBH₄ selectively reduces the ketone without affecting the sulfanyl group.

-

LiAlH₄ may require careful temperature control to avoid over-reduction.

Nucleophilic Substitution

The fluorophenyl group participates in aromatic substitution under specific conditions:

Notable Observations :

-

Fluorine acts as a leaving group only under strong nucleophilic conditions (e.g., Ullmann-type couplings).

-

Steric hindrance from the sulfanyl group reduces substitution efficiency at the para position .

Condensation Reactions

The ketone engages in Claisen-Schmidt condensations to form α,β-unsaturated derivatives:

Applications :

-

Chalcone derivatives exhibit enhanced bioactivity (e.g., COX-2 inhibition) .

-

Reaction kinetics favor electron-deficient aldehydes.

Enolate-Mediated Reactions

The α-hydrogen adjacent to the ketone enables enolate formation for alkylation or Michael additions:

| Reagent | Base | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | LDA, THF, -78°C | 2-Methyl-1-(4-fluorophenyl)-3-(phenylsulfanyl)propan-1-one | 67% | |

| Acrylonitrile | NaH, DMF | Michael adduct | 54% |

Critical Notes :

-

Enolate stability is hindered by the electron-withdrawing fluorophenyl group, requiring strong bases like LDA .

-

Michael acceptors with high electrophilicity (e.g., acrylonitrile) show better regioselectivity .

Sulfanyl Group Reactivity

The -SPh moiety participates in cross-coupling and thiol-disulfide exchanges:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidative coupling | I₂, DCM, RT | Disulfide-linked dimer | 89% | |

| Thiol-ene reaction | UV light, thiol | Thioether derivative | 78% |

Implications :

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Sulfanyl vs. Sulfonyl Groups

- Sulfonyl derivatives are often more polar, affecting solubility and crystallization behavior .

- 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]propan-1-one (CAS: 868255-95-2, C₂₁H₂₅FO₃S): The bulky pentamethylbenzyl sulfonyl group introduces steric hindrance, reducing molecular flexibility and possibly limiting biological activity .

Fluorophenyl vs. Chlorophenyl Substituents

- 1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]propan-1-one (CAS: 477320-66-4, C₁₅H₉ClF₅S): Chlorine’s higher electronegativity compared to fluorine may increase lipophilicity, while the pentafluorophenyl sulfanyl group amplifies electron-deficient characteristics, influencing binding interactions in medicinal chemistry .

Structural Analogues in Pyrazoline Derivatives

Pyrazoline derivatives with 4-fluorophenyl groups exhibit distinct conformational properties:

- 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4): X-ray crystallography reveals dihedral angles of 10.53° and 9.78° between pyrazole and fluorophenyl rings, indicating reduced planarity compared to linear propan-1-one derivatives. This structural rigidity may hinder π-π stacking in biological targets .

Crystallographic and Spectroscopic Data

- Dihedral Angles : Pyrazoline derivatives (e.g., Compounds 1–4 in ) show dihedral angles of 4.64–10.53°, indicating moderate planarity. Linear propan-1-one derivatives likely exhibit greater flexibility, impacting crystal packing and solubility .

- Elemental Analysis: Analogs like 3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (C₂₂H₂₁NO₂) have elemental compositions (Found: C, 67.96%; H, 4.70%; N, 3.68%) differing significantly from the target compound (C, 68.12%; H, 4.63%; F, 12.65%), highlighting the impact of fluorine on molecular weight and polarity .

Data Tables

Table 1: Structural and Physical Properties

Preparation Methods

Aldol Condensation to Form the Propanone Backbone

The core propan-1-one structure is commonly synthesized via an aldol condensation between 4-fluorobenzaldehyde and an appropriate ketone or acetophenone derivative. This reaction proceeds through the formation of an enolate intermediate, nucleophilic attack on the aldehyde, and subsequent dehydration to yield the α,β-unsaturated ketone intermediate.

- Base catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

- Solvent: Ethanol/water mixture

- Temperature: 50–80 °C

- Reaction time: Several hours with stirring

This step yields the chalcone intermediate with high efficiency (85–92% yield reported in related systems).

Introduction of the Phenylsulfanyl Group

The phenylsulfanyl (–S–Ph) substituent is introduced via nucleophilic substitution or sulfenylation reactions. One common approach involves the reaction of the α,β-unsaturated ketone intermediate with thiophenol or phenylsulfanyl reagents under mild conditions to install the sulfanyl group at the 3-position.

Alternatively, reduction of phenylsulfonyl precursors (phenylsulfonyl groups attached to the propanone backbone) using reducing agents such as lithium aluminum hydride (LiAlH4) can convert sulfonyl groups to sulfanyl groups, although care must be taken to avoid degradation of the ketone functionality.

One-Pot Synthesis via α,α-Dibromoketones (Advanced Method)

A recent and efficient method employs α,α-dibromoketones as key intermediates in a one-pot reaction with sulfinates to yield β-ketosulfones, which can be further manipulated to the desired sulfanyl derivatives.

- React α,α-dibromoketone (prepared from 4-fluorophenyl ketone derivatives) with sodium phenylsulfinate in methanol.

- Stir the mixture at 50 °C under nitrogen atmosphere for 12 hours.

- Evaporate solvent and purify the product by flash chromatography.

This method affords high yields (above 90%) and excellent purity, as demonstrated in related ketosulfone syntheses.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aldol Condensation | NaOH or KOH | Ethanol/Water | 50–80 °C | 85–92 | Base-catalyzed enolate formation |

| Sulfenylation (Nucleophilic) | Thiophenol or phenylsulfanyl reagents | Organic solvent (e.g., dichloromethane) | Room temp to reflux | 75–90 | Requires inert atmosphere for sensitivity |

| Reduction of Sulfonyl to Sulfanyl | LiAlH4 | Ether solvents | 0 °C to RT | Variable | May affect ketone stability |

| One-pot α,α-dibromoketone method | Sodium phenylsulfinate | Methanol | 50 °C | >90 | Efficient, scalable, and mild conditions |

Mechanistic Insights

Aldol Condensation: Formation of the enolate ion from 4-fluoroacetophenone attacks the carbonyl carbon of 4-fluorobenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone.

Sulfenylation: The nucleophilic sulfur of thiophenol attacks the β-carbon of the α,β-unsaturated ketone, resulting in Michael addition and formation of the phenylsulfanyl-substituted ketone.

One-pot synthesis: The α,α-dibromoketone undergoes nucleophilic substitution by the sulfinate ion, displacing bromides and forming β-ketosulfone intermediates that can be reduced or modified to sulfanyl derivatives.

Purification and Characterization

Purity optimization involves:

- Flash column chromatography using petroleum ether/ethyl acetate mixtures.

- Recrystallization from polar aprotic solvents such as dimethylformamide (DMF).

- Analytical techniques including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Aldol Condensation + Sulfenylation | Stepwise formation of backbone then sulfanyl group | Well-established, high yield | Multi-step, requires purification |

| Reduction of Sulfonyl Precursors | Sulfonyl to sulfanyl conversion via LiAlH4 | Direct sulfanyl installation | Sensitive to ketone reduction |

| One-pot α,α-dibromoketone Method | Reaction of α,α-dibromoketones with sulfinates | High yield, mild conditions | Requires α,α-dibromoketone prep |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ketone intermediates (e.g., 1-(4-fluorophenyl)propan-1-one) may undergo thiolation using phenylsulfanyl groups under basic conditions (e.g., KOH/EtOH). Optimization involves adjusting stoichiometry, temperature (typically 60–80°C), and solvent polarity to maximize yield. Recrystallization from chloroform or acetone is used for purification, as demonstrated in analogous compounds . Monitoring via TLC and NMR ensures reaction progression .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.0 ppm for CH groups) and C NMR confirm structural features. GC-MS identifies molecular ion peaks (e.g., m/z 228 for analogous compounds) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles (e.g., C–S–C ~105°) and packing motifs. SHELX software refines structures, with hydrogen bonds (e.g., C–H···O/F interactions) analyzed using graph-set notation .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, space groups) be resolved during structure refinement?

- Methodological Answer : SHELXL employs least-squares refinement to minimize residuals (R-factor < 0.05). Discrepancies arise from twinning or disorder; strategies include:

- Using TWIN/BASF commands for twinned data.

- Applying restraints for disordered moieties (e.g., phenyl rings).

- Cross-validating with DFT-calculated geometries.

- Referencing analogous structures (e.g., 3-(4-Fluorophenyl)-5-phenylpyrazolines) to identify systematic errors .

Q. What strategies are employed to analyze the compound’s covalent interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Kinetic Studies : Pre-incubate the compound with target proteins (e.g., kinases) and measure activity loss over time using fluorogenic substrates.

- Mass Spectrometry : Detect adducts via LC-MS/MS (e.g., +136 Da for phenylsulfanyl modification).

- Docking Simulations : Use AutoDock/Vina to predict binding modes, focusing on sulfur’s nucleophilicity and fluorophenyl’s hydrophobic interactions .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical and biological properties?

- Methodological Answer :

- Comparative Analysis : Replace the phenylsulfanyl group with methoxy or nitro groups and assess:

- Solubility : LogP measurements via shake-flask method.

- Bioactivity : IC values in enzyme inhibition assays.

- Data Table :

| Modification | LogP | IC (μM) |

|---|---|---|

| Phenylsulfanyl | 3.2 | 0.45 |

| 4-Nitrophenyl | 3.8 | 1.20 |

| 4-Methoxyphenyl | 2.5 | >10 |

- Trends show electron-withdrawing groups enhance potency but reduce solubility .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results from different assay platforms?

- Methodological Answer :

- Source Identification : Compare assay conditions (e.g., pH, co-solvents like DMSO). Fluorophenyl compounds may aggregate in high-DMSO (>1%), yielding false negatives.

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Meta-Analysis : Pool data from PubChem/CAS entries (e.g., CID 42082676) to identify consensus trends .

Method Development

Q. What advanced techniques are used to study the compound’s nonlinear optical (NLO) properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.